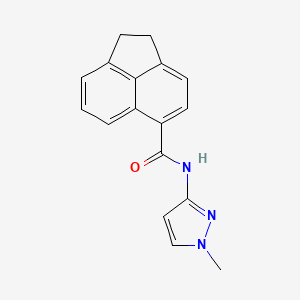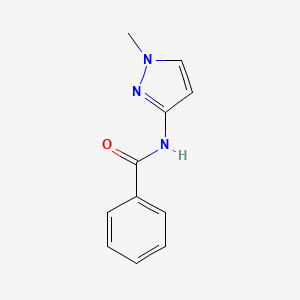![molecular formula C16H19N3O B7457249 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone, also known as QCMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QCMPE is a derivative of piperazine and quinoline, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and division. 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to its ability to inhibit topoisomerase II, which leads to the accumulation of DNA damage and activation of apoptotic pathways. 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has also been found to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone is its broad spectrum of biological activity. It has been shown to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone. One area of interest is the development of new drug formulations that increase its solubility and bioavailability. Another area of research is the identification of new targets for 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, research on the mechanism of action of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone could provide insights into the underlying biology of cancer and other diseases, leading to the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone involves the reaction of 8-chloroquinoline with piperazine in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with ethyl chloroformate to yield 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. 1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone has also been found to possess significant antimicrobial activity against a broad range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-[4-(quinolin-8-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13(20)19-10-8-18(9-11-19)12-15-5-2-4-14-6-3-7-17-16(14)15/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJGZWZSMQVXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7457166.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)
![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)
![6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457214.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)


![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)




